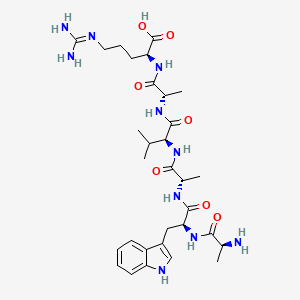
L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered sequences.
Applications De Recherche Scientifique
Peptides like L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine have various scientific research applications, including:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Developing peptide-based drugs and therapeutic agents.
Industry: Using peptides in biotechnology and materials science.
Mécanisme D'action
The mechanism of action of peptides like L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine involves their interaction with specific molecular targets. These targets can include:
Receptors: Peptides can bind to cell surface receptors and modulate signaling pathways.
Enzymes: Peptides can act as substrates or inhibitors of enzymes.
Membranes: Peptides can interact with cell membranes, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine: is similar to other synthetic peptides with sequences designed for specific biological activities.
Other Peptides: Examples include L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl and L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-lysine.
Uniqueness
The uniqueness of this compound lies in its specific amino acid sequence and the presence of the diaminomethylidene group, which can impart unique biological properties and interactions.
Propriétés
Numéro CAS |
486998-65-6 |
|---|---|
Formule moléculaire |
C31H48N10O7 |
Poids moléculaire |
672.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C31H48N10O7/c1-15(2)24(29(46)38-17(4)26(43)39-22(30(47)48)11-8-12-35-31(33)34)41-27(44)18(5)37-28(45)23(40-25(42)16(3)32)13-19-14-36-21-10-7-6-9-20(19)21/h6-7,9-10,14-18,22-24,36H,8,11-13,32H2,1-5H3,(H,37,45)(H,38,46)(H,39,43)(H,40,42)(H,41,44)(H,47,48)(H4,33,34,35)/t16-,17-,18-,22-,23-,24-/m0/s1 |
Clé InChI |
BUDSXVCIXKBLSW-TUSJBHECSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


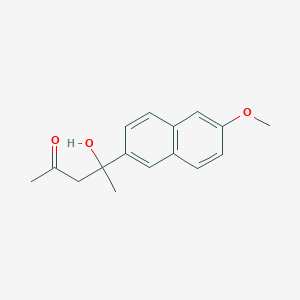


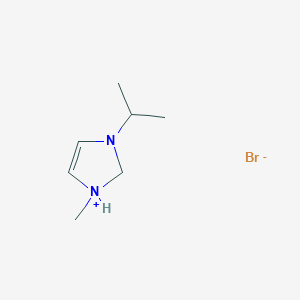
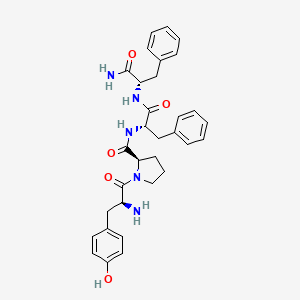

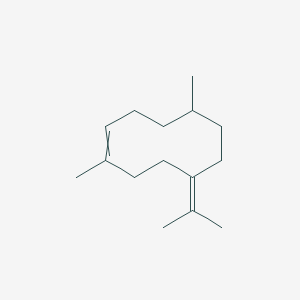
![N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14256061.png)
![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)

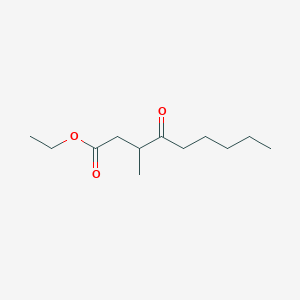
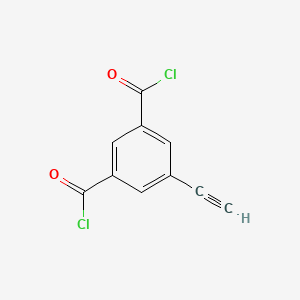
![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)
![2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B14256107.png)
